molecular formula C20H19F3N2O2S B2708522 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851806-37-6

2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2708522
CAS No.: 851806-37-6
M. Wt: 408.44
InChI Key: UXCQHZDIBGCMBU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic chemical reagent featuring a 4,5-dihydro-1H-imidazole (imidazoline) core, a 4-methoxyphenyl group, and a benzylthio ether moiety with a trifluoromethyl substituent. This specific molecular architecture makes it a compound of high interest in medicinal chemistry research for the design and development of new bioactive molecules . The imidazoline ring is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The presence of the sulfur atom within the benzylthio ether chain can significantly influence the compound's lipophilicity and electronic properties, which are critical parameters for optimizing a molecule's absorption and interaction with enzymes or receptors . Furthermore, the trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity in drug candidates . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex structures, particularly in exploring structure-activity relationships (SAR) for various therapeutic areas. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2S/c1-27-17-8-4-14(5-9-17)12-18(26)25-11-10-24-19(25)28-13-15-2-6-16(7-3-15)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCQHZDIBGCMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Core Structure : The imidazole ring is pivotal for biological activity.
  • Substituents :
    • A methoxyphenyl group which may enhance lipophilicity and bioactivity.
    • A trifluoromethylbenzyl moiety that could contribute to its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer effects. For instance, studies have shown that derivatives containing imidazole rings can inhibit cancer cell proliferation by targeting various enzymes involved in cell cycle regulation and apoptosis.

  • Mechanisms of Action :
    • Inhibition of Enzymes : The compound may inhibit thymidylate synthase and histone deacetylases (HDAC), both critical for cancer cell survival and proliferation.
    • Induction of Apoptosis : Certain analogs have been shown to induce programmed cell death in cancer cells through the activation of caspases.

Antimicrobial Activity

In addition to anticancer properties, similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances the activity against bacterial strains.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Study on Anticancer Properties :
    • A derivative with a similar imidazole structure exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, demonstrating significant cytotoxicity .
    • Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression.
  • Antimicrobial Efficacy :
    • Compounds with similar phenyl and trifluoromethyl substituents were tested against Escherichia coli and Staphylococcus aureus, showing moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Data Tables

Biological ActivityObserved EffectReference
Anticancer (A-431 cells)IC50 = 1.98 µg/mL
Antimicrobial (E. coli)MIC = 30 µg/mL
Apoptosis InductionActivation of caspases

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and oxadiazole moieties. The derivatives of 2-(4-methoxyphenyl)-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Notably, compounds derived from similar structures have shown significant cytotoxicity against leukemia and solid tumors, suggesting a promising avenue for further research into this compound's efficacy against cancer .

Antimicrobial Properties

The presence of the trifluoromethyl group in the benzyl moiety enhances the antimicrobial activity of related compounds. Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For instance, similar thiazole-bearing compounds have been reported to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Compounds with imidazole structures have been evaluated for their anticonvulsant properties. The structure of this compound may contribute to its potential as an anticonvulsant agent, paralleling findings from studies on thiazole derivatives which demonstrated effective seizure control in animal models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole ring followed by substitution reactions to introduce the methoxy and trifluoromethyl groups. The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors that are pivotal in cancer progression or microbial resistance .

Case Study 1: Anticancer Screening

In a study evaluating various derivatives for anticancer activity, a selected compound demonstrated a mean inhibitory concentration (IC50) significantly lower than traditional chemotherapy agents, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Efficacy

A series of compounds based on the imidazole framework were tested against clinical strains of bacteria, showing promising results in inhibiting growth and viability compared to standard antibiotics . This suggests that further development could lead to new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Variations on the Imidazole Core
Compound Name Imidazole Core Position 2 Substituent Aromatic Group Key Functional Differences
Target Compound 4,5-Dihydro-1H-imidazol-1-yl 2-((4-(Trifluoromethyl)benzyl)thio) 4-Methoxyphenyl CF₃ enhances lipophilicity and stability
(4-Ethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-Dihydro-1H-imidazol-1-yl 2-((4-Fluorobenzyl)thio) 4-Ethoxyphenyl Ethoxy increases steric bulk vs. methoxy; fluorine is less electron-withdrawing than CF₃
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 1H-imidazole 2-(2-(Trifluoromethyl)phenyl) 4,5-Diphenyl Fully aromatic imidazole; CF₃ on phenyl instead of benzylthio
Electronic and Steric Impacts
  • Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound increases electron-withdrawing effects and metabolic stability compared to fluorine or chlorine in analogs .
  • Methoxy vs.

Physicochemical and Spectral Properties

While direct data for the target compound is unavailable, inferences can be drawn from related compounds:

  • IR Spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound would confirm the thioether linkage, similar to tautomer-stable triazoles in .
  • NMR : The 4,5-dihydroimidazole core would show distinct proton signals for the saturated ring (e.g., δ 3.5–4.5 ppm for CH₂ groups) compared to aromatic analogs .

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